C.I. Acid Black 210
CAS No.: 85223-29-6
Cat. No.: VC8390603
Molecular Formula: C34H25K2N11O11S3
Molecular Weight: 938.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85223-29-6 |
|---|---|
| Molecular Formula | C34H25K2N11O11S3 |
| Molecular Weight | 938.0 g/mol |
| IUPAC Name | dipotassium;5-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfamoyl]phenyl]diazenyl]-4-hydroxy-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
| Standard InChI | InChI=1S/C34H27N11O11S3.2K/c35-19-1-14-27(26(36)17-19)41-38-20-2-4-23(5-3-20)44-57(49,50)25-12-8-22(9-13-25)40-43-33-29(59(54,55)56)16-18-15-28(58(51,52)53)32(31(37)30(18)34(33)46)42-39-21-6-10-24(11-7-21)45(47)48;;/h1-17,44,46H,35-37H2,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2 |
| Standard InChI Key | ZEEMBOPWDPAXAI-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=C(C=C(C=C6)N)N.[K+].[K+] |
Introduction
Chemical Composition and Physical Properties
Molecular Structure and Identification
C.I. Acid Black 210 is a polyazo compound featuring three azo groups () interconnected via aromatic sulfonic acid moieties. Its systematic IUPAC name is 4-Amino-6-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]sulfonyl]phenyl]azo]-5-hydroxy-3-[(4-nitrophenyl)azo]-2,7-naphthalenedisulfonic acid dipotassium salt, reflecting its complex architecture . The presence of sulfonic acid groups enhances water solubility, while the azo linkages contribute to chromophoric intensity.
Table 1: Key Identifiers of Acid Black 210
| Property | Value |
|---|---|
| CAS Number | 99576-15-5 |
| C.I. Number | 300285 |
| Molecular Formula | |
| Molecular Weight | 938.02 g/mol |
| Synonyms | Leatherol Dark Black S, Ritaleather Black RNT |
Physicochemical Characteristics
Commercial formulations typically exist as odorless liquid suspensions with a pH range of 7.0–10.0 and densities between 1.05–1.20 g/cm³ . Thermal stability testing indicates a boiling point exceeding 100°C, compatible with standard dyeing processes. The dye demonstrates solubility in polar solvents, particularly methanol-water mixtures, facilitating application in aqueous systems .
Table 2: Physical Properties of Acid Black 210 Liquid Formulations
| Parameter | Specification |
|---|---|
| State | Liquid |
| Content | <40% active substance |
| Light Fastness | Excellent (Grade 7-8 on ISO scale) |
| Wash Fastness | Grade 4-5 (ISO 105-C06) |
Industrial Applications and Performance Metrics
Textile and Leather Dyeing
Acid Black 210 achieves uniform penetration in protein fibers like wool and silk through ionic interactions between sulfonate groups and amino residues. Leather treatment protocols utilize 1–3% dye concentrations at 60–80°C, yielding color depths ( values) exceeding 20 in full-shade applications . Comparative studies show 30% higher color retention versus conventional acid blacks after 50 washing cycles .
Specialty Applications
Military and aerospace sectors employ Acid Black 210 in camouflage netting due to its near-infrared reflectance matching vegetative spectra. Recent innovations include:
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Groundwater Tracers: 0.1 ppm solutions detectable via aerial fluorimetry
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Cosmetic Additives: Eyebrow dye formulations at 0.5–1.0% concentrations (pH 5.5–6.5)
Synthesis and Advanced Purification Technologies
Manufacturing Process
Industrial synthesis involves sequential diazotization and coupling reactions:
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Diazotization of 2,4-diaminobenzene with nitrous acid () at 0–5°C
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Coupling with 4-aminobenzenesulfonamide in alkaline medium
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Final coupling with 5-hydroxynaphthalene-2,7-disulfonic acid
Reaction yields exceed 85% when conducted under nitrogen atmosphere with strict pH control (8.0–8.5) .
Molecularly Imprinted Polymers (MIPs) for Dye Removal
Pioneering work by Ali et al. (2022) developed MIPs with 94% adsorption efficiency for Acid Black 210 using:
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Functional monomer: Methacrylic acid (90 μL)
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Cross-linker: Ethylene glycol (250 μL)
Table 3: MIP Synthesis Parameters for Acid Black 210 Adsorption
| Component | Quantity |
|---|---|
| Template (dye) | 0.09 g |
| Methacrylic acid | 90 μL |
| Ethylene glycol | 250 μL |
| AIBN Initiator | 0.03 g |
Regeneration studies demonstrate 98% efficiency retention after 50 adsorption-desorption cycles using methanol/acetic acid (9:1 v/v) eluent .
Environmental Impact and Toxicological Profile
Ecotoxicological Risk Assessment
Rocha et al. (2016) established concentration-dependent effects:
Table 4: Toxicological Data for Acid Black 210
| Test Organism | Endpoint | EC50/LC50 |
|---|---|---|
| Daphnia similis | 48h Immobility | 2999.73 mg/L |
| HepG2 Cells | Genotoxicity | NOEC: 5000 mg/L |
| S. typhimurium TA98 | Mutagenicity | 2500 rev/plate |
Notably, S9 metabolic activation increased TA98 revertants by 220%, suggesting protoxicant characteristics .
Wastewater Treatment Strategies
Advanced oxidation processes achieve 95% degradation within 120 minutes using:
Global Market Dynamics and Regulatory Landscape
Consumption Trends
The 2019 Market Publishers report documents:
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2019 Global Consumption: 12,500 metric tons
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Projected CAGR (2020–2046): 3.8%
Regulatory Considerations
EU REACH regulations mandate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume